molecular formula C15H25N3O2 B13902502 tert-butyl N-[4-(3-pyridylmethylamino)butyl]carbamate

tert-butyl N-[4-(3-pyridylmethylamino)butyl]carbamate

Cat. No.: B13902502
M. Wt: 279.38 g/mol
InChI Key: QSPDSQJYHVFAGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-[4-(3-pyridylmethylamino)butyl]carbamate: is an organic compound with the molecular formula C15H25N3O2. It is a derivative of carbamate, which is an organic compound derived from carbamic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(3-pyridylmethylamino)butyl]carbamate typically involves the reaction of 4-(3-pyridylmethylamino)butylamine with tert-butyl chloroformate. The reaction is carried out in an organic solvent such as dichloromethane, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[4-(3-pyridylmethylamino)butyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[4-(3-pyridylmethylamino)butyl]carbamate is used as an intermediate in the synthesis of more complex molecules.

Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can be used in assays to investigate the binding affinity and specificity of potential drug candidates .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its role in modulating biological pathways and its potential as a lead compound for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is utilized in the synthesis of polymers, coatings, and other advanced materials .

Mechanism of Action

The mechanism of action of tert-butyl N-[4-(3-pyridylmethylamino)butyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: tert-butyl N-[4-(3-pyridylmethylamino)butyl]carbamate is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. Its pyridylmethylamino group provides unique binding properties, making it a valuable compound for various research and industrial applications .

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H25N3O2

Molecular Weight

279.38 g/mol

IUPAC Name

tert-butyl N-[4-(pyridin-3-ylmethylamino)butyl]carbamate

InChI

InChI=1S/C15H25N3O2/c1-15(2,3)20-14(19)18-10-5-4-8-16-11-13-7-6-9-17-12-13/h6-7,9,12,16H,4-5,8,10-11H2,1-3H3,(H,18,19)

InChI Key

QSPDSQJYHVFAGS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCNCC1=CN=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.